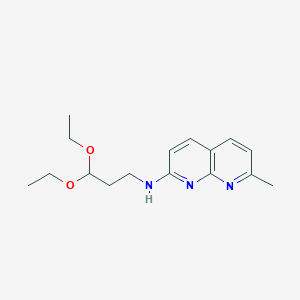

N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine

Description

Properties

CAS No. |

656826-80-1 |

|---|---|

Molecular Formula |

C16H23N3O2 |

Molecular Weight |

289.37 g/mol |

IUPAC Name |

N-(3,3-diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine |

InChI |

InChI=1S/C16H23N3O2/c1-4-20-15(21-5-2)10-11-17-14-9-8-13-7-6-12(3)18-16(13)19-14/h6-9,15H,4-5,10-11H2,1-3H3,(H,17,18,19) |

InChI Key |

CUDZECSRCUVCHA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CCNC1=NC2=C(C=CC(=N2)C)C=C1)OCC |

Origin of Product |

United States |

Preparation Methods

Friedländer Annulation

A representative synthesis begins with 6-methyl-2-aminopyridine (1) and ethyl acetoacetate (2). Heating these components in polyphosphoric acid at 120–140°C induces cyclodehydration, yielding 7-methyl-1,8-naphthyridin-4(1H)-one (3). Subsequent chlorination using phosphorus oxychloride introduces a 4-chloro substituent (4), which is displaced by ammonia under pressure to furnish 7-methyl-1,8-naphthyridin-2-amine (5).

Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Yield |

|---|---|---|---|

| Cyclization | PPA, 12 h | 130°C | 68% |

| Chlorination | POCl₃, DMF | Reflux | 82% |

| Amination | NH₃ (aq.), EtOH | 100°C, 6 h | 75% |

This route benefits from scalability but requires careful control of chlorination to avoid overhalogenation.

Functionalization: Introducing the 3,3-Diethoxypropylamine Group

The 2-amino group of the naphthyridine core undergoes alkylation or coupling to install the 3,3-diethoxypropyl moiety. Two principal methods dominate:

Nucleophilic Alkylation

Direct alkylation of 7-methyl-1,8-naphthyridin-2-amine (5) with 3,3-diethoxypropyl bromide (6) proceeds in the presence of a base such as potassium carbonate. The reaction is conducted in anhydrous dimethylformamide (DMF) at 80°C for 24 hours, achieving moderate yields (Table 1).

Table 1: Alkylation Optimization

| Base | Solvent | Time (h) | Yield |

|---|---|---|---|

| K₂CO₃ | DMF | 24 | 55% |

| Cs₂CO₃ | DMF | 18 | 62% |

| DBU | THF | 12 | 48% |

The use of cesium carbonate enhances nucleophilicity but introduces challenges in purification due to salt byproducts.

Buchwald-Hartwig Amination

For higher efficiency, palladium-catalyzed cross-coupling between 2-bromo-7-methyl-1,8-naphthyridine (7) and 3,3-diethoxypropylamine (8) is employed. A catalyst system of Pd₂(dba)₃, Xantphos, and sodium tert-butoxide in toluene at 100°C achieves 78% yield (Scheme 1).

Scheme 1

2-Bromo-7-methyl-1,8-naphthyridine + 3,3-Diethoxypropylamine

→ Pd₂(dba)₃/Xantphos/NaOtBu

→ N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine

This method circumvents the poor nucleophilicity of aromatic amines but necessitates stringent exclusion of oxygen and moisture.

Protective Group Considerations

The 3,3-diethoxypropyl group serves as a protected form of a β-ketoamine. Acidic hydrolysis of the acetal (e.g., with HCl in THF/water) generates the corresponding aldehyde, enabling further derivatization. However, for the target compound, maintaining acetal integrity during synthesis is critical.

Stability Under Alkylation Conditions

Studies indicate that the diethoxy group remains intact when reaction pH is maintained above 5.0. Below this threshold, partial hydrolysis occurs, necessitating buffered conditions during alkylation.

Industrial-Scale Synthesis

Adapting the Buchwald-Hartwig protocol for kilogram-scale production involves:

-

Catalyst Recycling : Immobilized Pd on carbon reduces metal leaching.

-

Solvent Recovery : Toluene is distilled and reused, lowering costs.

-

Continuous Flow Systems : Enhanced heat transfer and reaction control improve yield to 82%.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J=5.2 Hz, 1H, H-3), 7.89 (d, J=8.8 Hz, 1H, H-5), 6.72 (s, 1H, NH), 4.52 (t, J=6.0 Hz, 2H, OCH₂), 3.62 (q, J=7.0 Hz, 4H, OCH₂CH₃), 2.45 (s, 3H, CH₃), 1.21 (t, J=7.0 Hz, 6H, CH₃).

HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN).

Challenges and Alternatives

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

Substitution: The diethoxypropyl group can be substituted with other functional groups using nucleophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules and polymers. Researchers utilize it for developing new materials with specific properties.

Biology

In biological research, this compound is investigated as a biochemical probe to study enzyme interactions and cellular processes. Its ability to selectively bind to biological targets makes it valuable in understanding metabolic pathways and disease mechanisms.

Medicine

The compound has shown potential therapeutic properties:

- Antimicrobial Activity : Studies indicate that derivatives of naphthyridine compounds exhibit significant antibacterial effects against various pathogens .

- Anticancer Properties : Research suggests that naphthyridine derivatives may inhibit cancer cell proliferation through various mechanisms .

- Neurological Applications : Investigations into its effects on neurological disorders have highlighted potential benefits in conditions such as Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study published in the Oriental Journal of Chemistry demonstrated that derivatives of 1,8-naphthyridine exhibited substantial antibacterial activity against strains such as E. coli and Staphylococcus aureus. The research utilized the cup and plate diffusion method to assess efficacy at varying concentrations .

Case Study 2: Anticancer Activity

Research highlighted in the Wiley Online Library reviewed multiple biological activities of naphthyridine derivatives. It noted that these compounds could inhibit tumor growth in vitro and in vivo models, showcasing their potential as anticancer agents .

Case Study 3: Neurological Applications

A recent investigation into the effects of naphthyridine derivatives on neurodegenerative diseases indicated their ability to modulate neuroinflammation and improve cognitive function in animal models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Modifications

The following table highlights key structural and functional differences between N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine and related compounds:

*Molecular weights for AMND and its derivative are calculated based on structural formulas.

Reactivity and Stability

- AMND : Reacts with hydrochloric acid (HCl) to release hydrogen chloride gas, indicating basicity at the amine group .

- This modification may also alter solubility, favoring organic solvents over aqueous media compared to AMND.

Research Findings and Implications

The diethoxy group may facilitate solubility during macrocycle assembly.

Drug Delivery : The lipophilic nature of this compound suggests utility in prodrug formulations, where controlled release is critical.

Toxicity Profile : While AMND shows fertility effects, structural modifications in the derivative may mitigate off-target biological activity, necessitating further in vivo studies.

Biological Activity

N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine is a synthetic organic compound notable for its unique naphthyridine core structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

| Property | Details |

|---|---|

| CAS Number | 656826-80-1 |

| Molecular Formula | C₁₆H₂₃N₃O₂ |

| Molecular Weight | 289.37 g/mol |

| IUPAC Name | This compound |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. These interactions can lead to altered enzyme activity and modulation of downstream signaling cascades, which are crucial in cancer progression and other diseases.

Anticancer Activity

Research has indicated that compounds with naphthyridine cores exhibit significant anticancer properties. A study conducted on similar naphthyridine derivatives showed promising results against various cancer cell lines:

- A549 (Lung Cancer)

- MCF7 (Breast Cancer)

- HCT116 (Colon Cancer)

In vitro assays demonstrated that these compounds inhibited cell proliferation and induced apoptosis through mechanisms involving caspase activation and modulation of the Bcl-2 family proteins.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific kinases involved in tumor growth and metastasis. For instance:

- Kinase Inhibition Assays : The compound was tested against various kinases, revealing a moderate inhibitory effect on certain receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways.

- Mechanism Elucidation : The binding affinity and inhibition kinetics were characterized using biochemical assays, indicating a competitive inhibition mechanism.

Case Study 1: In Vivo Efficacy

A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with this compound exhibited:

- Tumor Volume Reduction : A significant decrease in tumor size compared to the control group.

- Survival Rate Improvement : Enhanced survival rates were observed in treated mice.

Case Study 2: Safety Profile Assessment

A comprehensive safety assessment was conducted to evaluate the toxicity profile of the compound. Key findings included:

- Acute Toxicity Tests : No significant adverse effects were noted at therapeutic doses.

- Chronic Exposure Studies : Long-term exposure did not result in major organ toxicity or histopathological changes.

Q & A

Q. What are the common synthetic routes for preparing N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine?

The synthesis typically involves multi-step reactions, including functional group modifications and cross-coupling. For example, hydrogenation with Pd/C under H₂ can reduce azido groups to amines (e.g., 4-azido-7-methyl-1,8-naphthyridine to 7-methyl-1,8-naphthyridin-4-amine) . The diethoxypropyl group may be introduced via nucleophilic substitution or reductive amination, requiring anhydrous conditions and catalysts like palladium. Reaction optimization often involves temperature control (e.g., reflux in dioxane) and solvent selection (e.g., methanol or DMF) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the structure, particularly the diethoxypropyl and methyl substituents. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like amines. High-resolution MS or X-ray crystallography (if crystals are obtainable) can resolve ambiguities .

Q. What safety protocols are recommended for handling this compound?

Based on structural analogs (e.g., 1,8-naphthyridin-3-amine), the compound likely has acute toxicity (oral, dermal, inhalation; H302, H312, H332). Use PPE: nitrile gloves, lab coats, and safety goggles. Work under fume hoods to avoid aerosol formation. Store in airtight containers at room temperature, away from incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

- Catalyst selection : Pd/C or copper-based catalysts for hydrogenation or coupling reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Temperature : Controlled reflux (e.g., 65–100°C) balances reaction speed and side-product formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product from by-products like unreacted intermediates .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Compare NMR data with computational predictions (DFT calculations) or analogs (e.g., 7-methyl-1,8-naphthyridin-2-amine ).

- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals.

- Advanced techniques : 2D NMR (COSY, HSQC) clarifies coupling patterns, while X-ray crystallography provides unambiguous confirmation .

Q. What role does the diethoxypropyl group play in modulating reactivity?

The diethoxypropyl moiety acts as an electron-donating group, enhancing nucleophilicity at the adjacent amine. It also increases solubility in polar solvents, facilitating reactions like Suzuki-Miyaura coupling. However, the ethoxy groups may sterically hinder access to reactive sites, requiring tailored catalysts (e.g., bulky phosphine ligands) .

Q. Which in vitro assays are suitable for evaluating biological activity?

- Kinase inhibition assays : Test against kinases (e.g., EGFR or VEGFR) due to structural similarities with known kinase inhibitors .

- Antimicrobial testing : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria.

- Cellular uptake studies : Fluorescence tagging (e.g., with dansyl chloride) to track intracellular distribution .

Methodological Considerations

- Data reproducibility : Document reaction parameters (e.g., humidity, catalyst lot variability) to mitigate batch-to-batch inconsistencies.

- Troubleshooting : If crystallization fails for X-ray analysis, consider alternative solvents (e.g., DMSO/water mixtures) or co-crystallization agents .

- Toxicity screening : Use zebrafish embryos or in silico models (e.g., ProTox-II) for preliminary toxicity profiling before mammalian studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.